Radiochemical Yield and Specific Activity: [11C]2-ME vs. 2-[18F]Fluoroethoxyestradiol and 11C-Bis-Sulfamate Analog
[11C]2-ME is synthesized at 25–34% decay-corrected radiochemical yield from [11C]CH3I with 34–38 GBq/μmol specific activity and a total synthesis time of 60–65 min [1]. In comparison, the 18F-labeled analog 2-[18F]fluoroethoxyestradiol (2[18F]FEE2) achieved only 8.3% decay-corrected yield with a longer 90 min synthesis time, despite using the longer-lived 18F isotope [2]. Another 11C-labeled 2-ME derivative, [11C]5 (2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol), achieved higher radiochemical yield of 40–50% based on [11C]CO2 and markedly higher specific activity of 370–740 GBq/μmol, but targets steroid sulfatase (STS) rather than angiogenesis, representing a different imaging application [3].
| Evidence Dimension | Decay-corrected radiochemical yield and specific activity |
|---|---|
| Target Compound Data | 25–34% yield; 34–38 GBq/μmol; synthesis time 60–65 min |
| Comparator Or Baseline | 2[18F]FEE2: 8.3% yield, >98% RCP, 90 min synthesis; [11C]5: 40–50% yield, 370–740 GBq/μmol |
| Quantified Difference | [11C]2-ME yield approximately 3.0–4.1× higher than 2[18F]FEE2; specific activity 9.2–21.8× lower than [11C]5 |
| Conditions | Radiosynthesis using [11C]CH3I (for [11C]2-ME and [11C]5) vs. H[18F]F (for 2[18F]FEE2); HPLC purification; decay-corrected to end of synthesis or EOB |
Why This Matters
Higher radiochemical yield enables more efficient batch production of [11C]2-ME relative to its 18F analog, partially offsetting the short 11C half-life disadvantage, while its structural identity to 2-ME makes it the preferred choice for pharmacokinetic studies where chemical equivalence to the parent drug is required.
- [1] Lee I, Choe YS, Jung KH, Lee KH, Choi JY, Choi Y, Kim BT. 2-[methyl-11C]Methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nucl Med Biol. 2007;34(6):625-631. PMID: 17707802. View Source
- [2] Lee I, Choe YS, Jung KH, Lee KH, Choi JY, Choi Y, Kim BT. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[18F]fluoroethoxyestradiol for positron emission tomography. Nucl Med Biol. 2008;35(5):633-643. PMID: 18589307. View Source
- [3] Wang M, Xu L, Gao M, Miller KD, Sledge GW, Zheng QH. Synthesis of 2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol as a new potential PET agent for imaging of steroid sulfatase (STS) in cancers. Steroids. 2012;77(8-9):864-870. PMID: 22542502. View Source
